![molecular formula C14H19NO4S B2481356 Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate CAS No. 1491150-84-5](/img/structure/B2481356.png)
Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate
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Overview
Description
Synthesis Analysis
The synthesis of related sulfonylamino propanoate derivatives involves several steps, including reactions with tert-butylsulfonamide, thionyl chloride, and ethyl glyoxylate. These compounds serve as precursors in allylation reactions, demonstrating the versatility of sulfonylamino propanoate derivatives in synthetic chemistry (Schleusner et al., 2004).
Molecular Structure Analysis
The molecular structure of closely related compounds has been elucidated through single-crystal X-ray diffraction analysis, revealing details about their crystallography and intermolecular interactions. Such structural analyses are crucial for understanding the physical and chemical behavior of these compounds (Shang et al., 2011).
Chemical Reactions and Properties
Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate and its derivatives undergo various chemical reactions, including complex formation with metal ions like Cu(II), Co(II), and Ni(II). These reactions are significant for the development of coordination compounds with potential applications in material science and catalysis (Chekanova et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, including acid-base behavior, solubility, and chemical stability, have been studied to understand their interactions in different environments. This information is vital for predicting their behavior in various chemical processes (Chekanova et al., 2014).
Chemical Properties Analysis
The chemical properties, particularly the reactivity towards different substrates and conditions, have been explored through reactions such as sulfonylation and formylation. These studies contribute to the broader understanding of the reactivity patterns of sulfonylamino propanoates and their utility in organic synthesis (Dai et al., 2017; Ghorbani‐Choghamarani & Akbaripanah, 2012).
Scientific Research Applications
Biocatalysis in Drug Metabolism
Research highlighted the use of biocatalysis for preparing mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators, demonstrating the utility of microbial systems in producing significant quantities of drug metabolites for structural characterization and clinical investigations (Zmijewski et al., 2006).
Solvent Effects on Molecular Organization
A study on the effects of ethanol and dimethyl sulfoxide on the molecular organization of water as probed by 1-propanol provided insights into the hydrophobic and hydrophilic interactions at the molecular level, which are crucial for understanding solvent effects in various chemical processes (Morita et al., 2012).
Polymer Science and Electrochemistry
Investigations into the swelling properties of proton-conducting membranes for fuel cells and the functionalization of polymeric materials for electronic applications illustrate the relevance of sulfonamide compounds in material science. These studies explore the interaction of solvents with polymers and the enhancement of polymeric materials' conductivity through solvent treatment, contributing to advancements in fuel cell technology and electronic devices (Saarinen et al., 2007), (Ouyang et al., 2004).
Synthesis of Complex Molecules
Research on the synthesis and application of sulfonamide compounds in creating complex molecular structures for pharmaceutical and chemical research showcases the versatility of these compounds. This includes the development of novel dipeptide derivatives with potential antimicrobial activity and imaging applications, as well as the synthesis of compounds for material science and organic synthesis (Abdel-Ghany et al., 2013), (Haamann et al., 2010).
Mechanism of Action
properties
IUPAC Name |
ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-4-19-14(16)12(2)15(3)20(17,18)11-10-13-8-6-5-7-9-13/h5-12H,4H2,1-3H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKQTZSOMUSMGH-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N(C)S(=O)(=O)C=CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)N(C)S(=O)(=O)/C=C/C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(N-methyl2-phenylethenesulfonamido)propanoate |
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